Product packaging for 4-(2-Iodobenzoyl)quinoline(Cat. No.:CAS No. 1706435-84-8)

4-(2-Iodobenzoyl)quinoline

Cat. No.: B1406293
CAS No.: 1706435-84-8
M. Wt: 359.16 g/mol
InChI Key: QWFVQXOIDVDXIU-UHFFFAOYSA-N
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Description

4-(2-Iodobenzoyl)quinoline is a specialized chemical building block that incorporates a quinoline scaffold, a privileged structure in medicinal chemistry, with an ortho-iodobenzoyl functional group. The quinoline core is a fundamental heterocycle found in numerous compounds with significant biological activities, including antimalarial , antibacterial , and anticancer agents . The strategic incorporation of an iodine atom on the benzoyl group provides a versatile synthetic handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the rapid exploration of structure-activity relationships . This makes this compound a highly valuable intermediate for medicinal chemists engaged in the design and synthesis of novel quinoline-based libraries for biological screening. Researchers can utilize this compound in the development of potential therapeutic agents, leveraging known mechanisms of quinoline derivatives such as protein synthesis inhibition or topoisomerase inhibition . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10INO B1406293 4-(2-Iodobenzoyl)quinoline CAS No. 1706435-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-iodophenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO/c17-14-7-3-1-6-13(14)16(19)12-9-10-18-15-8-4-2-5-11(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFVQXOIDVDXIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=CC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Iodobenzoyl Quinoline and Analogous Structures

Established Approaches for Quinoline (B57606) Core Construction Relevant to C-4 Functionalization

The quinoline framework, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a ubiquitous motif in medicinal chemistry and materials science. A multitude of synthetic methods for its construction have been developed over the past century, each with its own set of advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions. These methods can be broadly categorized into classical heterocyclic annulation reactions, transition metal-catalyzed cyclizations, and electrochemistry-driven syntheses.

Classical Heterocyclic Annulation Reactions (e.g., Friedländer, Skraup, Doebner-Miller, Combes, Pfitzinger)

Classical named reactions provide the foundational strategies for quinoline synthesis and often involve the acid- or base-catalyzed condensation and cyclization of aniline derivatives with carbonyl compounds.

The Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. rsc.org The reaction can be catalyzed by either acids or bases. rsc.org While versatile for producing a variety of substituted quinolines, controlling the regioselectivity can be a challenge with unsymmetrical ketones. mdpi.com

The Skraup Synthesis: In this classic method, aniline is heated with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline. nih.gov The reaction is known for its often vigorous nature. nih.gov Though effective for synthesizing the parent quinoline, it is less suited for introducing specific substituents at desired positions.

The Doebner-Miller Reaction: This reaction is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. nih.gov It allows for the synthesis of substituted quinolines and is catalyzed by Brønsted or Lewis acids. nih.gov

The Combes Quinoline Synthesis: This method utilizes the reaction of an aniline with a β-diketone under acidic conditions. mdpi.com The reaction proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure. mdpi.com It is particularly useful for the preparation of 2,4-disubstituted quinolines. mdpi.com

The Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a base. acs.org The resulting carboxylic acid at the C-4 position can potentially serve as a handle for further functionalization. acs.org

Reaction Reactants Key Reagents/Conditions Primary Product Type
Friedländer2-Aminoaryl aldehyde/ketone + α-Methylene carbonylAcid or Base catalyst rsc.orgSubstituted Quinolines
SkraupAniline + GlycerolH₂SO₄, Oxidizing agent nih.govQuinoline
Doebner-MillerAniline + α,β-Unsaturated carbonylAcid catalyst nih.govSubstituted Quinolines
CombesAniline + β-DiketoneAcid catalyst mdpi.com2,4-Disubstituted Quinolines
PfitzingerIsatin + Carbonyl compoundBase acs.orgQuinoline-4-carboxylic acids

Transition Metal-Catalyzed Cyclizations and Cross-Coupling Methods

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings, offering milder reaction conditions and broader functional group tolerance compared to classical methods. Various transition metals, including palladium, copper, rhodium, and iron, have been employed in the synthesis of quinolines. acs.org These methods often involve domino or tandem reactions, where multiple bonds are formed in a single operation from readily available starting materials. acs.org Transition-metal-catalyzed reactions have become indispensable tools for constructing complex quinoline scaffolds. nih.gov

Electrochemistry-Driven Synthesis of Quinoline Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of quinoline derivatives. These methods can drive reactions under mild conditions without the need for stoichiometric chemical oxidants or reductants. nih.gov For instance, the electrochemical hydrocyanomethylation or hydrogenation of quinolines can lead to tetrahydroquinoline derivatives. nih.gov While the direct synthesis of the quinoline core via electrochemistry is an area of ongoing research, electrochemical methods have shown promise in the functionalization of pre-existing quinoline rings. nih.gov

Targeted Introduction of the 2-Iodobenzoyl Group

Once the quinoline scaffold is in place, the next crucial step is the introduction of the 2-iodobenzoyl group at the C-4 position. This can be achieved through various C-H functionalization strategies or by coupling a pre-functionalized quinoline with a suitable benzoyl precursor.

Acylation Strategies for C-4 Functionalization of Quinoline Rings

Direct acylation of the quinoline ring at the C-4 position is a challenging transformation due to the electron-deficient nature of the pyridine ring.

Friedel-Crafts Acylation: The direct Friedel-Crafts acylation of quinoline is generally difficult and often leads to reaction at the more electron-rich benzene ring. However, intramolecular Friedel-Crafts acylation of appropriately substituted quinoline precursors can be a viable strategy for constructing fused ring systems. nih.gov

Radical Acylation (Minisci-type Reactions): The Minisci reaction, which involves the addition of a radical to a protonated heteroaromatic compound, offers a powerful method for the functionalization of electron-deficient heterocycles like quinoline. nih.gov Transition metal-free Minisci-type acylations of quinolines have been developed using aldehydes as the acyl radical precursors in the presence of an oxidant like K₂S₂O₈. acs.org Photoredox catalysis has also emerged as a mild and efficient way to generate acyl radicals for the C-H acylation of pyridinium (B92312) derivatives, with the potential for C-4 selectivity. acs.orgacs.org Recent advancements in visible-light-mediated C-H hydroxyalkylation of quinolines proceed via a radical pathway, showcasing the potential of photochemical methods in this area. nih.gov

Method Acyl Source Key Reagents/Conditions Selectivity
Minisci-type AcylationAldehydesK₂S₂O₈, TBAB acs.orgTypically C2/C4 mixture
Photoredox CatalysisAldehydesPhotocatalyst, Light acs.orgCan be tuned to C4

Palladium-Assisted Biaryl Coupling Reactions for Benzoyl Moiety Incorporation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a reliable method for the formation of carbon-carbon bonds. To introduce the 2-iodobenzoyl group, a strategy involving the coupling of a 4-haloquinoline with a suitable organometallic reagent derived from 2-iodobenzaldehyde or a related precursor could be envisioned. Alternatively, a palladium-assisted biaryl coupling of a 1-(2-iodobenzoyl)-1,2,3,4-tetrahydroquinoline has been shown to proceed smoothly to produce a fused ring system. While this is an intramolecular example, it highlights the utility of palladium catalysis in forming bonds involving the 2-iodobenzoyl moiety.

Directed C-H Functionalization Approaches at the Quinoline C-4 Position

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom- and step-economical way to form new carbon-carbon bonds. However, the regioselective functionalization of the quinoline ring presents a significant challenge due to the presence of multiple C-H bonds with varying reactivity. The C-2 and C-8 positions are often more readily functionalized due to electronic effects and the directing ability of the nitrogen atom. Functionalization at the C-4 position is less common and typically requires specific catalytic systems to achieve high selectivity.

While direct C-4 acylation of quinolines remains a challenging transformation, research into analogous C-H functionalization reactions provides valuable insights. Rhodium and palladium catalysts have been instrumental in directing functionalization to distal positions of heterocyclic compounds. For instance, rhodium(III)-catalyzed C-4 selective activation of indoles using iodonium ylides as carbene precursors has been reported, proceeding under redox-neutral conditions to provide C-4 functionalized products in high yields. rsc.org Similarly, rhodium catalysis has been employed for the selective construction of C-4 substituted benzofurans through a direct vinylene annulation of salicylic acid derivatives. nih.gov

These examples, while not on the quinoline core itself, highlight the potential of transition metal catalysis to overcome inherent reactivity patterns. The development of a directing group strategy or a specific ligand-catalyst combination that favors the C-4 position of the quinoline nucleus is a key area of ongoing research. Such a method would likely involve the formation of a metallacyclic intermediate that positions the catalyst for selective C-H activation and subsequent coupling with a benzoyl equivalent.

Table 1: Examples of Directed C-H Functionalization on Heterocyclic Cores Analogous to Quinoline
Catalyst SystemSubstrateCoupling PartnerPosition FunctionalizedYield (%)Reference
[Rh(III)]IndoleIodonium YlideC-4High rsc.org
[Rh]m-Salicylic Acid DerivativeVinylene CarbonateC-4 (Benzofuran)N/A nih.gov
[Pd(OAc)₂]Quinoline-8-carbaldehydeAryl IodideC-H of aldehydeGood to Excellent nih.gov

Synthesis of Key Precursors and Intermediates (e.g., 1-(2-Iodobenzoyl)-1,2,3,4-tetrahydroquinoline)

The synthesis of 4-(2-Iodobenzoyl)quinoline can also be approached by first constructing a saturated or partially saturated precursor, which is then oxidized or otherwise transformed into the final aromatic product. A key intermediate in such a strategy could be 1-(2-Iodobenzoyl)-1,2,3,4-tetrahydroquinoline. The synthesis of this precursor involves two main steps: the formation of the 1,2,3,4-tetrahydroquinoline core and its subsequent acylation.

1,2,3,4-Tetrahydroquinolines can be synthesized through various methods, including the reduction of the corresponding quinoline or through domino reactions starting from simpler acyclic precursors. nih.gov For example, a practical domino reaction for generating tetrahydroquinolines involves the conversion of 2-nitroarylketones and aldehydes using a reduction-reductive amination strategy under hydrogenation conditions with a Pd/C catalyst, affording high yields. nih.gov

Once 1,2,3,4-tetrahydroquinoline is obtained, it can be acylated at the nitrogen atom. A standard and efficient method for this transformation is the Schotten-Baumann reaction, which involves treating the secondary amine with an acyl chloride, such as 2-iodobenzoyl chloride, in the presence of a base like aqueous sodium hydroxide or pyridine. This reaction is typically high-yielding and provides the desired N-acylated product, 1-(2-Iodobenzoyl)-1,2,3,4-tetrahydroquinoline. While specific literature on this exact molecule is sparse, the synthesis of other N-acyl tetrahydroisoquinolines (a related heterocyclic system) from ketoamides followed by cyclization is well-documented, demonstrating the feasibility of this synthetic approach. mdpi.com

The subsequent aromatization of the N-acylated tetrahydroquinoline to the target this compound would represent the final, and likely most challenging, step of this synthetic sequence.

Sustainable and Green Chemistry Paradigms in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of complex molecules like this compound can benefit significantly from green chemistry approaches, such as the use of microwave irradiation, aqueous reaction media, and reusable catalysts. These strategies often lead to reduced reaction times, lower energy consumption, and a decrease in hazardous waste.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical reactions. The rapid heating and localized superheating effects of microwaves can dramatically reduce reaction times from hours to minutes and often improve product yields. The Friedländer annulation, a classic and versatile method for synthesizing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is particularly well-suited for microwave assistance.

Several studies have demonstrated the efficiency of microwave-assisted Friedländer synthesis. For example, a rapid and efficient synthesis of quinolines was achieved by reacting 2-aminophenylketones with cyclic ketones in neat acetic acid under microwave irradiation at 160 °C. This method afforded the desired quinoline products in excellent yields within just 5 minutes. nih.govnih.gov Another report describes the synthesis of substituted quinolines via a microwave-assisted Friedländer reaction in the presence of a catalytic amount of hydrochloric acid, with reaction times ranging from 1.5 to 12 minutes. researchgate.net These protocols offer a significant improvement over conventional heating methods, which can take several hours or even days and often result in lower yields. nih.govnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Friedländer Quinoline Synthesis
ReactantsConditionsTimeYield (%)Reference
2-Aminobenzophenone, Cyclic KetoneAcetic acid, Conventional HeatingSeveral daysPoor nih.govnih.gov
2-Aminobenzophenone, Cyclic KetoneAcetic acid, Microwave (160 °C)5 minExcellent nih.govnih.gov
2-Aminobenzaldehyde, KetoneHCl (cat.), Microwave (400W)1.5 min64 researchgate.net

The use of water as a solvent and the elimination of catalysts are cornerstones of green chemistry. Water is an abundant, non-toxic, and non-flammable solvent, and conducting reactions in aqueous media can simplify workup procedures and reduce the environmental impact of chemical synthesis.

A highly efficient and straightforward method for the synthesis of quinolines via the Friedländer reaction has been developed that operates in water without the need for any catalyst. organic-chemistry.org In this procedure, 2-aminobenzaldehyde is reacted with various ketones or malononitrile in water at 70 °C. The reactions proceed smoothly to give the corresponding quinoline derivatives in excellent yields (up to 97% in 3 hours). organic-chemistry.org The high polarity of water was found to enhance the reaction efficiency compared to organic solvents like ethanol. This catalyst-free, aqueous-based method avoids the use of hazardous organic solvents and potentially toxic or expensive catalysts, making it a highly sustainable alternative for the synthesis of the quinoline core structure. organic-chemistry.org

Several reusable catalytic systems have been developed for the Friedländer synthesis of quinolines. For example, a palladium catalyst in a toluene/poly(ethylene glycol) (PEG-2000) system has been shown to be effective for the reaction of 2-aminobenzyl alcohol with ketones. The catalytic system could be recovered and reused up to five times without any significant loss of activity. researchgate.net Similarly, polymer-supported catalysts, such as poly(4-vinylpyridiniumbutanesulfonic acid) hydrogensulfate, have been employed as efficient and reusable dual acidic catalysts for the one-pot synthesis of quinolines under solvent-free conditions. tubitak.gov.tr Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) has also been reported as a promising metal-free, reusable heterogeneous catalyst for the Friedländer synthesis. nih.gov

Table 3: Performance of Reusable Catalysts in Quinoline Synthesis
Catalyst SystemReactionSolventReusabilityYield MaintenanceReference
Palladium in Toluene/PEG-2000Modified FriedländerToluene/PEG-20005 cyclesNo loss of activity researchgate.net
Poly(4-vinylpyridiniumbutanesulfonic acid) hydrogensulfateFriedländerSolvent-freeMultiple cyclesN/A tubitak.gov.tr
Silica-propylsulfonic acidFriedländerSolvent-freeMultiple cyclesN/A unito.it
g-C₃N₄- (CH₂)₃-SO₃HFriedländerVarious/SolventlessMultiple cyclesGood nih.gov

Chemical Reactivity and Transformational Pathways of 4 2 Iodobenzoyl Quinoline

Reactivity at the Quinoline (B57606) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the quinoline ring makes it a nucleophilic and basic center. This reactivity is fundamental to several classes of transformations, including quaternization and N-oxide formation.

The nitrogen atom in the quinoline ring is basic and can react with alkylating agents to form quaternary quinolinium salts. google.com This reaction, known as N-alkylation or quaternization, converts the neutral quinoline into a positively charged quinolinium ion. Typical alkylating agents used for this purpose include alkyl halides (such as methyl iodide or benzyl (B1604629) bromide) and alkyl sulfates. google.com

The reaction involves the nucleophilic attack of the quinoline nitrogen on the electrophilic carbon of the alkylating agent. Generally, the reaction is conducted by heating the quinoline derivative with the alkylating agent, often in a suitable solvent. google.com While specific studies on 4-(2-iodobenzoyl)quinoline are not extensively detailed, the general reactivity of quinolines suggests that it would undergo N-alkylation. However, the bulky 4-(2-iodobenzoyl) substituent may exert some steric hindrance, potentially requiring more forcing reaction conditions compared to unsubstituted quinoline. The resulting quaternary salts often exhibit altered solubility and increased reactivity toward nucleophiles. google.com

Table 1: General Conditions for N-Alkylation of Quinolines

Reagent Type Example Typical Conditions Product Type
Alkyl Halide Methyl Iodide, Benzyl Bromide Heating in a solvent like DMF, Acetonitrile (B52724), or neat N-Alkylquinolinium Halide

This table represents generalized conditions for quinoline N-alkylation and may require optimization for this compound.

Oxidation of the quinoline nitrogen atom yields the corresponding quinoline N-oxide. This transformation is typically achieved by treating the quinoline derivative with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. gcwgandhinagar.com The formation of the N-oxide has profound effects on the reactivity of the quinoline ring system.

The N-oxide group is a strong directing group in subsequent reactions. researchgate.netsioc-journal.cn It enhances the reactivity of the quinoline ring, particularly at the C-2 and C-8 positions, towards both electrophilic and nucleophilic attack. researchgate.netsioc-journal.cn The oxygen atom can be subsequently removed in a deoxygenation step, making N-oxide formation a valuable strategic tool for achieving specific functionalization patterns that are otherwise difficult to access. beilstein-journals.org For instance, the formation of this compound N-oxide would be a key intermediate for introducing substituents at the C-2 position. researchgate.netbeilstein-journals.org

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring System

The quinoline nucleus is a bicyclic heteroaromatic system, and its reactivity in substitution reactions is a blend of the characteristics of its constituent benzene (B151609) and pyridine (B92270) rings.

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally more difficult than on benzene due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com Under strongly acidic conditions, the quinoline nitrogen is protonated, forming a quinolinium ion, which further deactivates the entire ring system to electrophilic attack. iust.ac.ir

Consequently, EAS reactions such as nitration or sulfonation require vigorous conditions. iust.ac.iruop.edu.pk The substitution occurs preferentially on the benzenoid ring (the ring not containing nitrogen), as it is more electron-rich than the pyridinium (B92312) ring. gcwgandhinagar.comimperial.ac.uk The primary sites of attack are the C-5 and C-8 positions. uop.edu.pkimperial.ac.ukquora.com This regioselectivity is explained by the stability of the Wheland intermediate (the carbocation formed during the attack), where attack at C-5 or C-8 allows the positive charge to be delocalized without disrupting the aromatic sextet of the other ring. quora.com In the case of this compound, the deactivating effect of the 4-benzoyl group would further disfavor electrophilic attack, necessitating harsh reaction conditions to achieve substitution at the C-5 and C-8 positions.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Quinoline

Reaction Reagents Major Products Reference
Nitration HNO₃ / H₂SO₄ 5-Nitroquinoline and 8-Nitroquinoline uop.edu.pkimperial.ac.uk

This table shows the general regioselectivity for quinoline and is expected to be similar for this compound, though reactivity will be lower.

In contrast to electrophilic substitution, the pyridine ring of quinoline is activated towards nucleophilic aromatic substitution (SNAr) due to its electron-deficient character. gcwgandhinagar.com Nucleophilic attack occurs preferentially at the C-2 and C-4 positions, as the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively stabilized by the electronegative nitrogen atom. imperial.ac.ukquora.com

For this compound, the C-4 position is blocked. Therefore, nucleophilic attack would be directed primarily to the C-2 position. imperial.ac.ukquora.com Such reactions typically require a good leaving group at the target position, although in some cases (like the Chichibabin reaction with sodium amide), a hydride ion can be displaced. imperial.ac.uk The presence of the electron-withdrawing 4-benzoyl group would likely enhance the susceptibility of the C-2 position to nucleophilic attack. This pathway provides a route to 2-substituted-4-(2-iodobenzoyl)quinoline derivatives.

Transformations Involving the 2-Iodobenzoyl Substituent

The 2-iodobenzoyl group is a highly versatile functional handle, offering multiple avenues for further chemical modification at both the iodine-substituted aromatic ring and the carbonyl group.

The carbon-iodine bond is a key feature for a wide array of transition metal-catalyzed cross-coupling reactions. The iodine atom can be readily replaced by various organic fragments through reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a C-C bond, introducing a new aryl or vinyl group.

Heck Coupling: Reaction with alkenes under palladium catalysis to form a new C-C bond and introduce an alkenyl substituent.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install an alkynyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

Carbonylative Coupling: Introduction of a carbonyl group using carbon monoxide and a suitable nucleophile under palladium catalysis.

Furthermore, the ortho-disposition of the iodine atom and the quinoline-linked carbonyl group facilitates intramolecular cyclization reactions. For example, intramolecular Heck reactions or radical cyclizations could be envisioned to construct novel polycyclic systems. researchgate.net

The carbonyl group itself can undergo a range of standard ketone reactions. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), which would yield 2-iodophenylmethanol. Alternatively, it can be reacted with organometallic reagents such as Grignard or organolithium compounds to generate tertiary alcohols.

Table 3: Potential Transformations of the 2-Iodobenzoyl Group

Reaction Type Reagents Moiety Potential Product
Suzuki Coupling R-B(OH)₂, Pd catalyst, Base Iodine 4-(2-Arylbenzoyl)quinoline
Sonogashira Coupling R-C≡CH, Pd/Cu catalyst, Base Iodine 4-(2-Alkynylbenzoyl)quinoline
Reduction NaBH₄ Carbonyl 2-Iodophenylmethanol
Grignard Reaction R-MgBr Carbonyl (2-Iodophenyl)(R)(quinolin-4-yl)methanol

Diverse Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The presence of an iodo-substituent on the benzoyl ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound. The high reactivity of the carbon-iodine bond allows for efficient coupling with various arylboronic acids. For instance, the Suzuki-Miyaura coupling of 2-aryl-4-chloro-3-iodoquinolines with an excess of arylboronic acids, catalyzed by a palladium complex with tricyclohexylphosphine, results in the formation of 2,3,4-triarylquinolines in a one-pot synthesis. nih.gov This highlights the chemoselectivity of the reaction, where the iodine is displaced preferentially over the chlorine atom. nih.gov The choice of catalyst and ligands is crucial for the success of these reactions, especially when dealing with nitrogen-containing heterocycles like quinoline, which can sometimes inhibit the catalyst. organic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne. The Sonogashira reaction is a reliable method for constructing sp2-sp carbon-carbon bonds and is widely used in the synthesis of complex molecules. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org In di-substituted compounds like 2-bromo-4-iodo-quinoline, the coupling reaction occurs selectively at the more reactive iodo position. libretexts.org The development of copper-free Sonogashira protocols has also been a significant advancement, addressing some of the challenges associated with the traditional method. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene. clockss.org Intramolecular Heck reactions of N-(2-iodobenzoyl) substituted amino-α,β-unsaturated esters can lead to the formation of tetrahydroquinolines. researchgate.net The regioselectivity of the intramolecular Heck reaction can often be controlled by the choice of catalytic system, allowing for the selective formation of either exocyclic or endocyclic double bonds. researchgate.netacs.org

Table 1: Overview of Cross-Coupling Reactions of Iodo-Substituted Quinolines This table is interactive. Users can sort and filter the data.

Reaction Type Typical Reagents Catalyst System Key Features Reference
Suzuki-Miyaura Arylboronic acids PdCl2(PPh3)2, PCy3, K2CO3 High reactivity of the C-I bond allows for selective coupling. nih.gov
Sonogashira Terminal alkynes Pd(0) catalyst, Cu(I) co-catalyst, amine base Forms sp2-sp carbon-carbon bonds under mild conditions. wikipedia.orglibretexts.org
Heck Alkenes Pd(OAc)2, P(o-tolyl)3, base Can be used for both inter- and intramolecular C-C bond formation. clockss.orgresearchgate.net

Reduction of the Carbonyl Functionality and Subsequent Derivatization

The carbonyl group in this compound is a key site for chemical modification. Reduction of this ketone functionality yields the corresponding secondary alcohol, (2-iodophenyl)(quinolin-4-yl)methanol. This transformation opens up pathways for further derivatization.

The reduction can be achieved using various reducing agents. For instance, catalytic hydrogenation or the use of metal hydrides like sodium borohydride can convert the quinoline ring to tetrahydroquinoline derivatives, although specific conditions would be required to selectively reduce the carbonyl without affecting the quinoline or iodo-substituent.

Once the alcohol is formed, it can undergo a range of subsequent reactions. These include esterification, etherification, or substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Halogen Exchange and Further Functionalization of the Iodine Atom

The iodine atom in this compound is a versatile handle for further functionalization. While it is an excellent leaving group in cross-coupling reactions, it can also be replaced through halogen exchange reactions or be directly involved in other transformations. acs.org

The relatively low bond strength of the carbon-iodine bond compared to other carbon-halogen bonds makes it susceptible to substitution. nih.gov For example, it can be exchanged for other halogens like bromine or chlorine, or for other functional groups through nucleophilic aromatic substitution, although this is less common than palladium-catalyzed processes.

Furthermore, the iodine atom can be activated to form hypervalent iodine species, such as diaryliodonium salts. acs.org These activated intermediates can then participate in a variety of coupling reactions, acting as aryl cation or aryne equivalents under specific conditions. acs.org

Dearomatization Reactions and Hydrogenation of the Quinoline Core

The quinoline ring system, while aromatic, can undergo dearomatization reactions to produce partially or fully saturated heterocyclic structures. acs.org These transformations are significant as they convert flat, two-dimensional aromatic compounds into more complex, three-dimensional molecules, which are often found in pharmaceuticals and natural products. acs.orgnih.gov

Dearomatization can be achieved through various methods, including reactions with arynes and chloroform, which can lead to dihydroquinoline derivatives. rsc.org Another approach involves [3+2] annulation reactions with aminocyclopropanes, catalyzed by ytterbium(III), to form tetrahydroindolizine derivatives. nih.gov

Hydrogenation of the quinoline core is another important transformation. Selective hydrogenation can be challenging, as it can lead to the reduction of either the pyridine or the benzene ring of the quinoline system. nih.govnih.gov For instance, catalytic hydrogenation can yield 1,2,3,4-tetrahydroquinolines or 5,6,7,8-tetrahydroquinolines depending on the catalyst and reaction conditions. nih.govrsc.org Cobalt-amido cooperative catalysis has been shown to be effective for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. nih.gov The presence of substituents on the quinoline ring can also influence the regioselectivity and efficiency of the hydrogenation process. nih.gov

Table 2: Selected Hydrogenation and Dearomatization Reactions of Quinolines This table is interactive. Users can sort and filter the data.

Reaction Reagents/Catalyst Product Type Key Features Reference
Aryne-triggered Dearomatization Arynes, Chloroform Dihydroquinolines Transition metal-free, high yields. rsc.org
[3+2] Annulation Aminocyclopropanes, Yb(III) catalyst Tetrahydroindolizines Forms polycyclic scaffolds with high diastereoselectivity. nih.gov
Transfer Hydrogenation H3N∙BH3, Cobalt-amido catalyst 1,2-Dihydroquinolines Selective partial reduction of the N-heterocycle. nih.gov
Catalytic Hydrogenation H2, Ru-PhTRAP catalyst 5,6,7,8-Tetrahydroquinolines Selective reduction of the carbocyclic ring. rsc.org

Intramolecular Cyclization and Rearrangement Processes Leading to Polycyclic Systems

The structure of this compound is well-suited for intramolecular reactions that lead to the formation of complex polycyclic systems. The proximity of the reactive iodo-substituent on the benzoyl ring to the quinoline core allows for cyclization reactions.

For example, intramolecular cyclization can be mediated by various metals. An indium(0)-mediated intramolecular cyclization of N-(2-iodobenzoyl)azabenzonorbornadienes has been reported to efficiently produce dihydrobenzo[c]phenanthridinones. researchgate.net Similarly, palladium-catalyzed intramolecular C-H activation can lead to the formation of fused ring systems. researchgate.net

Rearrangement reactions can also lead to the formation of polycyclic indoles from quinoline precursors. nih.govchemrxiv.org For example, a sequential gold-catalyzed rearrangement followed by a [4+2] cycloaddition has been used to construct polycyclic indoles. nih.gov Another study demonstrated a skeletal rearrangement of quinolines to indoles triggered by single-electron transfer. chemrxiv.org These types of transformations are valuable for accessing diverse and complex molecular architectures from readily available starting materials.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Exploration of Radical Intermediates

Several reactions involving iodoarenes are known to proceed through radical intermediates. The homolytic cleavage of the carbon-iodine bond can be initiated under certain conditions, such as photolysis or in the presence of radical initiators. acs.org

The generation of aryl radicals from aryl halides can be trapped and studied. acs.org In the context of palladium-catalyzed reactions, the formation of aryl radical intermediates has been investigated. chemrxiv.org Photoactivated palladium-catalyzed coupling reactions of aryl halides have been shown to proceed through radical intermediates, which is a key difference from some thermal ground-state reactions. chemrxiv.org The involvement of radical species in a reaction can often be inferred from experimental observations, such as the effect of radical scavengers like TEMPO, which can inhibit the reaction. units.it The study of these radical pathways is essential for understanding the full scope of reactivity of compounds like this compound.

Elucidation of Organometallic Mechanisms in Catalytic Transformations

The transformation of this compound and structurally related compounds is often facilitated by transition metal catalysts, primarily palladium. dokumen.pubresearchgate.netumanitoba.ca The underlying organometallic mechanisms typically involve a series of fundamental steps, including oxidative addition, migratory insertion, and reductive elimination, often within a Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycle. umanitoba.cauwindsor.calibretexts.org

A key initial step in many catalytic transformations of this compound is the oxidative addition of the aryl iodide to a low-valent metal center, such as Pd(0). uwindsor.calibretexts.org In this process, the C-I bond is cleaved, and the palladium atom inserts itself, forming an organopalladium(II) intermediate. This step is crucial as it activates the molecule for subsequent C-C or C-heteroatom bond-forming reactions.

Following oxidative addition, the reaction pathway can diverge. One possibility is an intramolecular reaction. For instance, in a manner analogous to the palladium-assisted biaryl coupling of 1-(2-iodobenzoyl)-1,2,3,4-tetrahydroquinoline, the palladium center in the intermediate derived from this compound could facilitate an intramolecular C-H activation of the quinoline ring. dokumen.pub This would lead to the formation of a palladacycle, which upon reductive elimination, would yield a new fused ring system.

Alternatively, the organopalladium(II) intermediate can participate in intermolecular coupling reactions. For example, in the presence of a suitable coupling partner like an alkyne or an alkene (as seen in Heck or Sonogashira reactions), a migratory insertion or transmetalation step can occur. libretexts.org This would be followed by reductive elimination , regenerating the Pd(0) catalyst and yielding the functionalized quinoline product.

The catalytic cycle is a recurring theme in these transformations. A general representation of a Pd(0)/Pd(II) cycle is shown below:

StepDescriptionChange in Metal State
Oxidative Addition The Pd(0) catalyst reacts with the aryl halide (R-X), cleaving the R-X bond and forming an organopalladium(II) complex.Pd(0) → Pd(II)
Transmetalation/Insertion A second reactant (e.g., an organometallic reagent R'-M or an unsaturated compound) reacts with the Pd(II) complex, replacing the halide with the R' group or inserting into the Pd-R bond.Pd(II) → Pd(II)
Reductive Elimination The two organic ligands (R and R') couple and are eliminated from the palladium center, forming a new C-C or C-heteroatom bond and regenerating the Pd(0) catalyst.Pd(II) → Pd(0)

In some cases, a Pd(II)/Pd(IV) catalytic cycle may be operative, particularly in oxidative cyclization reactions. umanitoba.ca This higher oxidation state pathway allows for different types of bond formations and can be favored under specific reaction conditions, often involving an external oxidant.

Tandem and Cascade Reaction Mechanisms

The structure of this compound is well-suited for initiating tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. acs.orgscholaris.camedscape.comresearchgate.net These processes are highly efficient in building molecular complexity from relatively simple starting materials.

A plausible cascade reaction involving this compound could be initiated by a palladium-catalyzed intramolecular cyclization. Following the initial oxidative addition of the C-I bond to a Pd(0) catalyst, the resulting organopalladium intermediate could undergo an intramolecular reaction with the carbonyl group. This might involve the formation of a five- or six-membered ring, depending on the reaction conditions and the nature of any additional reagents.

For instance, a Pd-catalyzed double annulation reaction has been reported for the synthesis of N-6-functionalized norcryptotackieine from 2-iodobenzyl cyanide and 2-bromobenzaldehydes, demonstrating the power of cascade processes in constructing complex indoloquinoline scaffolds. acs.org While the substrates are different, the principles of sequential, palladium-catalyzed bond formations are directly applicable.

Another potential cascade pathway could involve an initial intermolecular coupling followed by an intramolecular cyclization. For example, a Sonogashira coupling of the aryl iodide with a terminal alkyne would introduce an alkynyl side chain. This new functionality could then undergo a subsequent intramolecular reaction, such as an attack by the quinoline nitrogen or another nucleophilic part of the molecule, potentially triggered by a second catalytic cycle or by a change in reaction conditions. The synthesis of various quinoline derivatives through domino reactions involving Sonogashira coupling followed by cyclization highlights the feasibility of such pathways. organic-chemistry.org

Radical cyclizations can also initiate cascade sequences. While not strictly an organometallic mechanism in the same vein as palladium catalysis, radical reactions can be used to form intricate heterocyclic systems. For example, iminyl radicals generated from related structures have been shown to undergo cyclization to form quinazolinones. core.ac.uk A similar radical-based approach could potentially be envisioned for transformations of this compound derivatives.

The table below outlines a hypothetical tandem reaction sequence for this compound based on established organometallic transformations.

StepReaction TypeIntermediate FormedKey Transformation
1Oxidative AdditionArylpalladium(II) iodide complexActivation of the C-I bond.
2Intermolecular Coupling (e.g., Suzuki)Diaryl-substituted quinoline-palladium complexFormation of a new C-C bond at the 2'-position of the benzoyl group.
3Intramolecular C-H Activation/CyclizationPalladacycleFormation of a new ring by connecting the benzoyl moiety to the quinoline core.
4Reductive EliminationFused polycyclic aromatic compoundFinal product formation and regeneration of the Pd(0) catalyst.

These tandem and cascade reactions, driven by the strategic placement of reactive functional groups in this compound, offer powerful and atom-economical routes to novel and complex heterocyclic architectures.

Advanced Spectroscopic and Structural Elucidation of 4 2 Iodobenzoyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(2-Iodobenzoyl)quinoline is expected to exhibit distinct signals corresponding to the 11 unique protons in the molecule. The aromatic region (typically δ 7.0-9.0 ppm) would be complex due to the presence of two substituted aromatic rings. The protons on the quinoline (B57606) ring would show characteristic doublet, triplet, and doublet of doublets patterns depending on their coupling with adjacent protons. Similarly, the four protons of the iodobenzoyl group would appear as a set of multiplets in the aromatic region. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the nitrogen atom in the quinoline ring, as well as the anisotropic effects of the aromatic systems.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the 16 unique carbon atoms in the molecule. The carbonyl carbon of the ketone linkage is expected to resonate significantly downfield (typically δ 190-200 ppm). The carbon atom attached to the iodine (C-I) would show a characteristic upfield shift compared to an unsubstituted carbon, typically appearing around δ 90-100 ppm. wiley-vch.de The remaining aromatic carbons of both the quinoline and iodobenzoyl rings would appear in the δ 120-150 ppm range.

2D Correlation Techniques: To unambiguously assign all proton and carbon signals, various 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the quinoline and iodobenzoyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the 2-iodobenzoyl moiety to the quinoline ring at the C4 position via the carbonyl linker.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and established chemical shift increments. Actual experimental values may vary.

Click to view data
Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Quinoline H-28.8 - 9.0150 - 152Downfield due to proximity to N
Quinoline H-37.5 - 7.7121 - 123
Quinoline H-58.0 - 8.2129 - 131
Quinoline H-67.6 - 7.8127 - 129
Quinoline H-77.8 - 8.0130 - 132
Quinoline H-88.1 - 8.3128 - 130
Iodobenzoyl H-3'7.2 - 7.4130 - 132
Iodobenzoyl H-4'7.4 - 7.6131 - 133
Iodobenzoyl H-5'7.1 - 7.3128 - 130
Iodobenzoyl H-6'7.9 - 8.1139 - 141Ortho to iodine
Quinoline C-4-145 - 147Site of substitution
Quinoline C-4a-125 - 127Bridgehead carbon
Quinoline C-8a-148 - 150Bridgehead carbon
Iodobenzoyl C-1'-140 - 142Site of substitution
Iodobenzoyl C-2'-95 - 98Carbon bearing iodine wiley-vch.de
Carbonyl C=O-194 - 198Ketone carbonyl

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, expected in the region of 1660-1680 cm⁻¹. google.com Other key absorptions would include C=N and C=C stretching vibrations from the quinoline ring (around 1500-1600 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-H bending vibrations (in the fingerprint region, <1500 cm⁻¹). The C-I stretching vibration would appear at a low frequency, typically in the 500-600 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give rise to strong Raman signals. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum. The symmetric vibrations of the aromatic rings would be particularly Raman active, providing a characteristic fingerprint for the molecule.

Table 2: Expected Key Vibrational Bands for this compound

Click to view data
Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretching3050 - 31503050 - 3150Medium-Weak
Carbonyl (C=O)Stretching1660 - 16801660 - 1680Strong (IR), Medium (Raman)
Aromatic C=C/C=NRing Stretching1500 - 16201500 - 1620Medium-Strong
Aromatic C-HIn-plane Bending1000 - 13001000 - 1300Medium
Aromatic C-HOut-of-plane Bending750 - 900WeakStrong
C-IStretching500 - 600500 - 600Medium

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its elemental formula. nih.govresearchgate.net For this compound (C₁₆H₁₀INO), the exact mass of the protonated molecular ion [M+H]⁺ would be precisely measured.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are measured. This provides valuable structural information. creative-proteomics.comgbiosciences.com Key fragmentation pathways for this compound would likely include:

Loss of Iodine: The C-I bond is relatively weak and can cleave to lose an iodine radical (127 Da), resulting in a significant fragment ion. docbrown.infodocbrown.info

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. miamioh.edu This could lead to the formation of the 2-iodobenzoyl cation (m/z 233) or the quinolin-4-ylcarbonyl cation (m/z 156).

Loss of CO: The carbonyl group can be lost as a neutral carbon monoxide molecule (28 Da). researchgate.net

Quinoline Ring Fragmentation: The stable quinoline ring itself can fragment, often by losing HCN (27 Da), a characteristic fragmentation for quinolines.

Table 3: Predicted HRMS Fragments for this compound

Click to view data
Fragment Ion Formula Proposed Structure Predicted m/z Fragmentation Pathway
[C₁₆H₁₀INO]⁺˙Molecular Ion355.98Electron Ionization
[C₁₆H₁₁INO]⁺Protonated Molecular Ion356.99ESI/CI
[C₁₆H₁₀NO]⁺[M-I]⁺228.07Loss of Iodine radical
[C₇H₄IO]⁺2-Iodobenzoyl cation230.93Alpha-cleavage
[C₁₀H₆NO]⁺Quinolylcarbonyl cation156.04Alpha-cleavage
[C₁₅H₁₀NO]⁺[M-I-CO]⁺200.08Loss of I followed by CO
[C₉H₇N]⁺˙Quinoline cation radical129.06Cleavage of benzoyl group
[C₈H₅]⁺101.04Further fragmentation

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this analysis would provide definitive information on:

Molecular Conformation: The dihedral angle between the quinoline ring and the iodobenzoyl ring, revealing the extent of twisting around the carbonyl linker.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and providing insight into electronic effects (e.g., the effect of the iodo and carbonyl substituents).

Crystal Packing: How the molecules arrange themselves in the crystal lattice, revealing any significant intermolecular interactions such as π-π stacking or halogen bonding involving the iodine atom. This information is crucial for understanding the solid-state properties of the material.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral derivatives are considered)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. The parent compound, this compound, is achiral as it does not possess a stereocenter and is not atropisomeric. Therefore, it would not exhibit a CD or ORD spectrum.

However, if chiral derivatives were to be synthesized—for example, by introducing a chiral center on a substituent or by creating a situation of hindered rotation (atropisomerism)—these techniques would become essential for assigning the absolute stereochemistry of the enantiomers.

Chromatographic and Separation Science Methods for Purity and Characterization (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of non-volatile compounds like this compound. nih.gov A reversed-phase method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid), would be suitable. researchgate.net Purity would be assessed by integrating the peak area of the main compound relative to any impurity peaks, typically using a UV detector set to a wavelength where the quinoline or benzoyl chromophore absorbs strongly (e.g., ~254 nm). sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): Given its relatively high molecular weight and potential for thermal lability, GC-MS might be less suitable than HPLC. However, if the compound is sufficiently volatile and thermally stable, GC-MS could provide both separation and mass spectrometric identification of the compound and any volatile impurities. researchgate.net The mass spectrum obtained would be used for confirmation, matching the fragmentation pattern discussed in section 4.3. nih.gov

Computational and Theoretical Investigations of 4 2 Iodobenzoyl Quinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure and properties of molecules. nih.govrsc.org By approximating the electron density, DFT calculations can predict a wide array of molecular characteristics with a favorable balance between accuracy and computational cost. nih.govrsc.orgresearchgate.net

Electronic Structure, Charge Distribution, and Aromaticity Analysis

DFT calculations can elucidate the intricate details of the electronic structure of 4-(2-Iodobenzoyl)quinoline. These calculations reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. The electrostatic potential map, for instance, can visualize the charge distribution, with negative potential typically localized on electronegative atoms like nitrogen and oxygen, and positive potential on hydrogen atoms.

The aromaticity of the quinoline (B57606) and benzoyl rings can also be assessed using DFT. Aromaticity is a key determinant of a molecule's stability and reactivity. Computational methods can quantify the degree of aromaticity, confirming the delocalization of π-electrons within the ring systems.

Table 1: Calculated Mulliken Atomic Charges for this compound

AtomCharge (e)
N1 (quinoline)-0.58
C4 (quinoline)+0.25
C=O (carbonyl)+0.55
O (carbonyl)-0.52
I (iodine)+0.15

Note: The values in this table are illustrative and represent typical charge distributions that would be obtained from DFT calculations.

Prediction of Spectroscopic Parameters

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data. For this compound, DFT can be employed to calculate vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. rsc.org Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, aiding in the interpretation of experimental NMR data. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
IRCarbonyl stretch (C=O)~1680 cm⁻¹
UV-Visλmax~280 nm, ~320 nm
¹³C NMRCarbonyl Carbon~195 ppm
¹³C NMRC-I Carbon~95 ppm

Note: These are representative values and would be refined through specific computational studies.

Reactivity Analysis through Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool within the framework of quantum mechanics for predicting the reactivity of a molecule. ijcce.ac.ir The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ijcce.ac.ir For this compound, the HOMO is likely to be localized on the electron-rich quinoline ring, while the LUMO may be centered on the electron-deficient benzoyl moiety.

Table 3: Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap4.4

Note: These values are illustrative and would be determined by specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. tandfonline.comnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of this compound over time. This is particularly important for understanding the flexibility of the molecule and the rotational freedom around the bond connecting the quinoline and benzoyl groups.

MD simulations are also invaluable for studying intermolecular interactions. acs.orgnih.gov By placing the molecule in a simulated solvent environment, one can observe how it interacts with surrounding solvent molecules. Furthermore, MD can be used to model the interaction of this compound with biological macromolecules, such as proteins or nucleic acids, providing insights into potential binding modes and affinities. tandfonline.comnih.gov

In Silico Mechanistic Pathway Elucidation

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions. researchgate.net For reactions involving this compound, such as nucleophilic substitution at the carbonyl carbon or palladium-catalyzed cross-coupling reactions at the C-I bond, DFT can be used to map out the entire reaction pathway. This involves locating the transition state structures that connect reactants to products and calculating the activation energies for each step. This detailed mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.netrsc.orglibrary.wales

Ligand-Based and Structure-Based Computational Design

The principles of computational chemistry are extensively applied in the field of drug discovery and design. mdpi.comnih.gov If this compound were to be considered as a scaffold for the development of new therapeutic agents, both ligand-based and structure-based design approaches could be employed.

In a ligand-based approach , a set of molecules with known biological activity against a particular target would be used to build a pharmacophore model. mdpi.comnih.gov This model defines the essential structural features required for activity. New derivatives of this compound could then be designed to fit this pharmacophore.

In a structure-based approach , the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known. nih.gov Molecular docking simulations can then be used to predict how different derivatives of this compound would bind to the active site of the target. nih.govnih.gov This allows for the rational design of molecules with improved binding affinity and selectivity. mdpi.comnih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for a quinoline derivative would typically define the spatial relationships between features like hydrogen bond acceptors (e.g., the quinoline nitrogen), hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.govnih.govd-nb.info These models serve as 3D queries for searching large chemical databases in a process known as virtual screening, aiming to identify novel compounds that match the pharmacophore and are therefore likely to be active at the target of interest. nih.govnih.gov

For a compound like this compound, a hypothetical pharmacophore model would include the quinoline ring system as an aromatic and potential hydrogen-bonding feature, the benzoyl group's carbonyl as a hydrogen bond acceptor, and the iodophenyl ring as a hydrophobic and potentially halogen-bonding feature. However, without experimental data on its biological activity and target interactions, a specific and validated pharmacophore model has not been developed or published. Virtual screening campaigns based on the quinoline scaffold are common, but none have been specifically reported for this compound. nih.govresearchgate.net

Molecular Docking Studies for Elucidating Binding Interactions with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific receptor, as well as the strength of the binding (binding affinity). nih.govnih.gov This method is widely used to understand how quinoline derivatives interact with various biomolecular targets, such as enzymes (e.g., DNA gyrase, kinases) and receptors, which are often implicated in cancer or infectious diseases. researchgate.netnih.govrsc.org Successful docking studies can elucidate key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for a compound's biological activity. nih.gov

While docking studies have been performed for numerous quinoline derivatives, no specific research detailing the molecular docking of this compound into any particular biomolecular target has been found. Such a study would require a defined protein target. For instance, had the compound shown activity against a specific kinase, docking simulations would be used to predict its binding mode within the kinase's ATP-binding site, rationalizing its inhibitory mechanism. The results would typically be presented with data on binding energy and specific amino acid interactions, but this information is not available for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptors Analysis for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govinsilico.eu This is achieved by calculating various molecular descriptors that quantify physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. nih.gov A robust QSAR model can predict the activity of newly designed compounds, thereby guiding the synthesis of more potent derivatives. nih.govundip.ac.id

QSAR and molecular descriptor analyses are frequently applied to large sets of quinoline derivatives to understand which structural features are critical for their activity. nih.govnih.gov For example, a 3D-QSAR study on a series of antimalarial quinolines might reveal that bulky substituents at one position are favorable, while electronegative groups at another are detrimental to activity. nih.gov

There are no published QSAR studies involving this compound. To conduct such a study, a series of analogues would need to be synthesized and tested for a specific biological activity. The resulting data would be used to build a model, but this foundational work has not been reported for this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Iodobenzoyl)quinoline, and how are they optimized for reproducibility?

  • Methodological Answer : A key approach involves the reduction of nitro intermediates using Fe/HCl, followed by cyclization and aromatization. For example, nitro groups can be reduced to amines, which undergo intramolecular cyclization under acidic conditions to form the quinoline core. Post-functionalization with 2-iodobenzoyl groups is achieved via Friedel-Crafts acylation or palladium-catalyzed coupling. Reaction conditions (temperature, solvent polarity, and catalyst loading) are critical for yield optimization. Trace impurities (e.g., unreacted iodobenzoyl derivatives) are minimized via column chromatography or recrystallization .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the quinoline backbone and iodobenzoyl substitution. Key diagnostic signals include aromatic proton resonances (δ 7.3–8.5 ppm in 1^1H-NMR) and carbonyl carbon peaks (δ 163–186 ppm in 13^{13}C-NMR). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks), while elemental analysis ensures purity (>95% by C/H/N ratios). For crystallographic confirmation, X-ray diffraction is recommended, as demonstrated for related 4-substituted quinolines .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

  • Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or SRB) against human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls like doxorubicin. For antimicrobial activity, use broth microdilution assays against E. coli or S. aureus. Dose-response curves (IC50_{50} values) and selectivity indices (compared to non-cancerous cells) provide initial SAR insights. Parallel computational docking (e.g., AutoDock Vina) against targets like topoisomerase II can rationalize observed activity .

Advanced Research Questions

Q. How can researchers address low yields during the synthesis of this compound derivatives?

  • Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Optimize by:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2, AlCl3_3) for Friedel-Crafts steps.
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Temperature Control : Gradual heating (60–80°C) prevents decomposition of iodobenzoyl groups.
  • In Situ Monitoring : TLC or HPLC tracks reaction progress. Post-synthetic modifications (e.g., Boc protection of amines) may improve stability .

Q. How should contradictory biological activity data for this compound derivatives be analyzed?

  • Methodological Answer : Contradictions may stem from assay variability or structural nuances. Resolve by:

  • Standardized Protocols : Replicate assays in triplicate using the same cell line passage number.
  • Metabolic Stability Testing : Assess compound degradation in cell culture media (e.g., via LC-MS).
  • Structural Analog Comparison : Compare with derivatives lacking the iodobenzoyl group to isolate pharmacophore contributions. For example, 4-(4-fluorobenzoyl)quinoline showed reduced antitubercular activity but enhanced anticancer potency, highlighting substituent-specific effects .

Q. What advanced strategies are recommended for designing in vivo studies involving this compound?

  • Methodological Answer :

  • Pharmacokinetics : Conduct preliminary ADME studies in rodents (oral and IV administration) to determine bioavailability and half-life.
  • Dosing Regimens : Use staggered dosing (e.g., 10 mg/kg daily vs. 30 mg/kg weekly) to assess toxicity thresholds.
  • Biomarker Analysis : Monitor liver/kidney function (ALT, creatinine) and tumor regression via imaging (MRI/PET).
  • Mechanistic Follow-Up : Perform RNA sequencing on treated tissues to identify pathway alterations (e.g., apoptosis or DNA repair genes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.